molecular formula C8H8FNO B1500160 2-Fluoro-3-methylbenzamide CAS No. 1003712-12-6

2-Fluoro-3-methylbenzamide

Cat. No.: B1500160
CAS No.: 1003712-12-6
M. Wt: 153.15 g/mol
InChI Key: JIUGAHUMBSWRCC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzamide is a fluorinated benzamide derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed in the development of active ingredients, such as the insect repellent DEET (N,N-Diethyl-3-methylbenzamide), demonstrating the relevance of the benzamide scaffold in creating functional molecules . The strategic incorporation of fluorine atoms and methyl groups on the aromatic ring can significantly alter a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable template for drug discovery . As a building block, it is used in cross-coupling reactions and for the synthesis of more complex molecules, including various amides and heterocycles . Researchers utilize this compound in exploring new chemical entities for potential therapeutic applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUGAHUMBSWRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662796
Record name 2-Fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-12-6
Record name 2-Fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 3 Methylbenzamide and Its Derivatives

Green Chemistry Principles Applied to Benzamide (B126) Synthesis

The synthesis of benzamides, including 2-Fluoro-3-methylbenzamide, is increasingly influenced by the principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances. ucla.edu This approach emphasizes the development of environmentally benign procedures that are both efficient and sustainable. Key strategies include the use of biocatalysts, safer solvents, and energy-efficient reaction conditions.

Traditional methods for synthesizing benzamides often involve hazardous reagents like thionyl chloride and chlorinated solvents, which generate significant waste and pose environmental risks. ucla.edu In contrast, greener routes focus on atom economy and the reduction of byproducts. For instance, the direct condensation of a carboxylic acid and an amine is a more atom-economical approach where the only byproduct is water. ucla.edu

Recent advancements in green chemistry for benzamide synthesis include:

Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase B (CALB), have been successfully employed for amide bond formation. These enzymatic methods can be conducted in green solvents like cyclopentyl methyl ether and often proceed with high conversion rates and yields, eliminating the need for extensive purification. nih.gov

Alternative Solvents and Catalysts : Research has focused on replacing toxic organic solvents with greener alternatives. nih.gov Deep eutectic solvents (DES) have been used as both the reaction medium and reagent in the synthesis of related heterocyclic compounds, offering advantages in yield and work-up procedures. nih.gov Additionally, solid acid catalysts, such as Lewis acidic ionic liquid immobilized on diatomite earth, have been used to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation, providing a rapid and efficient pathway with a reusable catalyst. researchgate.net

Solvent-Free and Activation-Free Conditions : Some green synthetic routes for benzamides have been developed that operate under solvent-free conditions, thereby eliminating solvent-related waste entirely. youtube.com These methods can also avoid the need for activation energy, further enhancing their environmental friendliness. youtube.com

The application of these principles offers a pathway to more sustainable manufacturing processes for benzamides. The table below compares traditional and green approaches to benzamide synthesis.

FeatureTraditional SynthesisGreen Synthesis
Reagents Often uses hazardous reagents like thionyl chloride. ucla.eduEmploys safer reagents, direct condensation, or biocatalysts. ucla.edunih.gov
Solvents Commonly uses chlorinated solvents (e.g., dichloromethane). ucla.eduUtilizes greener solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions. nih.govyoutube.com
Byproducts Can generate hazardous byproducts like sulfur dioxide and ammonium chloride. ucla.eduAims for benign byproducts, such as water, or minimal waste. ucla.eduyoutube.com
Energy May require significant energy input for heating/refluxing.Often employs energy-efficient methods like ultrasonic irradiation or ambient temperature reactions. researchgate.netchemmethod.com
Catalyst May use stoichiometric reagents that are consumed in the reaction.Focuses on reusable catalysts to minimize waste. researchgate.netchemmethod.com

Derivatization and Functionalization Strategies of this compound Scaffolds

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules. Derivatization and functionalization are key to modifying its properties for various applications. Strategies often focus on modifying the aromatic ring or the amide group to introduce new functionalities.

Modifying the side chains of the this compound core can be achieved through various synthetic transformations. A primary area of focus is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions.

Recent developments in the functionalization of benzamide derivatives include:

Transition Metal-Catalyzed C-H Activation : Directing groups are often employed to achieve regioselective C-H functionalization. The amide group itself can act as a directing group, facilitating reactions at the ortho position. Copper-mediated C-H activation has been used to construct new C-C and C-O bonds on benzamide scaffolds. researchgate.net

Photocatalysis : Micellar photocatalysis has emerged as a powerful tool for activating strong carbon-halogen bonds, enabling the functionalization of chlorinated benzamides in aqueous media. researchgate.net This technique provides new opportunities for forming C-H arylated products.

N-H Functionalization : The amide N-H bond is also a target for modification. Visible-light-promoted N-H functionalization of related O-substituted hydroxamic acids with diazo esters has been developed, proceeding under mild, catalyst-free conditions to yield N-H insertion products. rsc.org

The table below summarizes various strategies for the functionalization of benzamide scaffolds.

Functionalization StrategyTarget BondReagents/ConditionsOutcome
C-H Activation Aromatic C-HCopper catalyst, 8-aminoquinolyl auxiliary researchgate.netFormation of new C-C and C-O bonds
Micellar Photocatalysis Carbon-HalogenVisible light, photocatalyst in aqueous media researchgate.netC-H arylation
N-H Insertion Amide N-HDiazo esters, visible light (blue LEDs) rsc.orgFormation of N-C bond

Understanding the mechanisms of these functionalization reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

In visible-light-promoted reactions , the mechanism often involves the generation of highly reactive intermediates. For instance, in the N-H functionalization with diazo esters, irradiation with blue LEDs can lead to the formation of a carbene intermediate from the diazo compound. rsc.org This carbene can then undergo an N-H insertion reaction with the amide. Control experiments have been used to identify key intermediates in these transformations, providing evidence for the proposed mechanistic pathways. rsc.org For example, the reaction of N-(benzyloxy)methacrylamide with a diazo ester under irradiation confirmed the involvement of a key intermediate generated from an intramolecular elimination. rsc.org

These mechanistic insights are vital for the rational design of new synthetic methods and for tailoring the reactivity of benzamide scaffolds to produce desired derivatives with high selectivity and efficiency.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 3 Methylbenzamide

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases yielded no entries for the crystal structure of 2-Fluoro-3-methylbenzamide.

To provide the requested detailed analysis, primary experimental research determining the spectroscopic and structural properties of this compound would be required.

Despite a comprehensive search for scientific literature and data repositories, specific experimental data for the chemical compound “this compound” corresponding to the detailed outline provided is not publicly available.

Specifically, the following critical information could not be located:

Single Crystal X-ray Diffraction Data: A deposited crystal structure for this compound, which would provide essential parameters like unit cell dimensions, space group, bond lengths, and bond angles, was not found in open-access crystallographic databases.

Hirshfeld Surface Analysis: Without the crystallographic information file (.cif), a Hirshfeld surface analysis, which details and quantifies intermolecular interactions, cannot be performed or sourced.

Electronic Absorption and Fluorescence Spectroscopy: No specific studies detailing the UV-Vis absorption maxima or fluorescence emission properties for this compound were identified.

The provided outline requires in-depth, data-driven content, including detailed research findings and data tables for each subsection. The absence of primary experimental data for this compound makes it impossible to generate an article that is scientifically accurate and adheres to the strict requirements of the prompt.

Generating content for the requested sections without this specific data would necessitate using information for related but distinct compounds, which would violate the explicit instruction to focus solely on this compound. Therefore, this request cannot be fulfilled at this time.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 3 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2-Fluoro-3-methylbenzamide with high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, often used with basis sets like 6-31G or 6-311++G(d,p) for reliable calculations. rjptonline.org

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. acs.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) Note: These are illustrative values based on DFT calculations for similar substituted benzamides.

ParameterValue
Bond Lengths (Å)
C-C (Aromatic)~1.39 - 1.41
C-F~1.35
C-CH₃~1.51
C(ring)-C(amide)~1.50
C=O~1.24
C-N~1.36
Bond Angles (°)
C-C-C (Aromatic)~118 - 122
C-C-F~119
O=C-N~123
C(ring)-C-O~121
Dihedral Angles (°)
O=C-C(ring)-C(ring)~20 - 30

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the amide group, while the LUMO would be centered on the carbonyl group and the ring. The electron-withdrawing nature of the fluorine atom tends to lower both HOMO and LUMO energy levels, while the electron-donating methyl group tends to raise them. The interplay of these substituents determines the final orbital energies and the reactivity of the molecule. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to quantify the molecule's reactivity. acs.org

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound Note: Values are hypothetical, based on typical DFT calculation results for similar aromatic compounds.

ParameterValue (eV)
E_HOMO-6.5
E_LUMO-1.2
Energy Gap (ΔE)5.3
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Softness (S)0.19

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. acs.org

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom.

Blue Regions : Indicate positive electrostatic potential, electron-deficient, and are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amide group (N-H).

Green Regions : Represent neutral or near-zero potential.

The MEP surface for this compound would clearly identify the carbonyl oxygen as the primary site for protonation and hydrogen bond acceptance, while the amide hydrogens are the primary sites for hydrogen bond donation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with considerable accuracy. nih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of different functional groups.

A comparison between the computed and experimental spectra allows for a detailed assignment of the observed spectral bands. mdpi.com Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of solvent effects. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov For this compound, key vibrational modes include the N-H stretching of the amide, the C=O stretching of the carbonyl group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.netresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies (Scaled) and Assignments for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν(N-H) asymmetric~3500N-H stretching
ν(N-H) symmetric~3380N-H stretching
ν(C-H) aromatic~3100 - 3000Aromatic C-H stretching
ν(C=O)~1680Carbonyl stretching
δ(N-H)~1620N-H scissoring
ν(C-C) aromatic~1600, 1480Aromatic ring stretching
ν(C-F)~1250C-F stretching

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at a given temperature. acs.org These properties include the zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S). Such calculations are essential for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. The calculations are typically performed for the optimized geometry and include contributions from translational, rotational, and vibrational motions.

Table 4: Illustrative Thermodynamic Properties of this compound at 298.15 K

PropertyValue
Zero-Point Vibrational Energy (kcal/mol)85.5
Enthalpy (H) (kcal/mol)91.2
Heat Capacity (Cv) (cal/mol·K)35.8
Entropy (S) (cal/mol·K)88.6

Molecular Dynamics and Conformational Studies

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility at a given temperature. acs.org

For this compound, a key area of interest is the conformational flexibility related to the rotation around the C(ring)-C(amide) bond. This rotation determines the relative orientation of the amide group with respect to the substituted phenyl ring, which can have significant implications for crystal packing and receptor binding. MD simulations can be used to calculate the free energy profile of this rotation, identifying the most stable conformers and the energy barriers between them. These studies are particularly important for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. nih.gov

Analysis of Rotational Potential Energy Surfaces and Conformational Preferences

The conformational landscape of this compound is primarily dictated by the rotation around the C(aryl)-C(amide) and C-N bonds. Theoretical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface (PES) associated with these rotations, revealing the energetically favorable conformations.

For benzamides with ortho-substituents, the planarity of the molecule is a key factor in its stability. The rotation of the amide group relative to the benzene (B151609) ring is a critical conformational coordinate. In analogous ortho-substituted benzaldehydes and acetophenones, studies have shown a preference for planar conformations where the carbonyl group is either cis or trans to the ortho-substituent. For 2-fluoro substituted compounds, the trans conformer, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond, is often found to be more stable. This preference is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and potential weak intramolecular hydrogen bonds.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (F-C2-C1-C=O) Dihedral Angle (C1-C(amide)-N-H) Relative Energy (kcal/mol)
Planar, Trans-Amide ~180° ~0° 0.00 (Reference)
Planar, Cis-Amide ~0° ~0° 1.5 - 3.0
Non-planar Varies Varies > 3.0

Note: The values presented are hypothetical and representative of typical energy differences found in similar molecules. Actual values would require specific quantum chemical calculations.

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IHBs) play a crucial role in determining the conformational stability of molecules. In this compound, several potential IHBs can be computationally investigated. The most significant of these is the interaction between the amide proton (N-H) and the ortho-fluorine atom, forming a five-membered ring (N-H···F). Additionally, a weaker C-H···O interaction between a hydrogen of the methyl group and the carbonyl oxygen may also contribute to conformational stability. jchemrev.com

Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these weak interactions. NBO analysis can provide information on the delocalization of electron density from the fluorine lone pair to the antibonding orbital of the N-H bond (n(F) → σ*(N-H)), indicating a hydrogen bonding interaction. nih.gov The stabilization energy (E(2)) associated with this interaction quantifies its strength.

QTAIM analysis identifies bond critical points (BCPs) between the interacting atoms (e.g., H and F). The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide evidence for the existence and nature of the hydrogen bond. For hydrogen bonds, one typically finds a low electron density and a positive Laplacian value.

Table 2: Typical NBO and QTAIM Parameters for Intramolecular Hydrogen Bonds

Interaction NBO E(2) (kcal/mol) QTAIM Electron Density (ρ) (a.u.) QTAIM Laplacian (∇²ρ) (a.u.)
N-H···F 0.5 - 2.0 0.01 - 0.03 > 0
C-H···O 0.2 - 1.0 0.005 - 0.02 > 0

Note: These are representative value ranges for such interactions and not specific calculated data for this compound.

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations provide a suite of parameters that are useful in predicting the reactivity of a molecule. These reactivity descriptors are derived from the molecular orbitals and electron density distribution. Key parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap.

The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilicity. A higher HOMO energy suggests a greater tendency to react with electrophiles. Conversely, the LUMO energy relates to the ability to accept electrons, indicating electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2.

Electronegativity (χ): The ability to attract electrons, calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as ω = χ² / (2η).

These parameters can be calculated using DFT and provide a quantitative basis for comparing the reactivity of this compound with other related compounds. rasayanjournal.co.injst.org.in

Table 3: Representative Quantum Chemical Reactivity Descriptors

Parameter Definition Typical Value Range (eV)
E(HOMO) Energy of Highest Occupied Molecular Orbital -6 to -8
E(LUMO) Energy of Lowest Unoccupied Molecular Orbital -1 to -3
HOMO-LUMO Gap E(LUMO) - E(HOMO) 4 to 6
Ionization Potential (I) -E(HOMO) 6 to 8
Electron Affinity (A) -E(LUMO) 1 to 3
Chemical Hardness (η) (I - A) / 2 2 to 3
Electronegativity (χ) (I + A) / 2 3.5 to 5.5
Electrophilicity Index (ω) χ² / (2η) 2 to 4

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Computational Assessment of Noncovalent Interactions in Supramolecular Assemblies (e.g., PIXEL, QTAIM)

In the solid state, molecules of this compound will arrange into a crystal lattice through a network of noncovalent interactions. Understanding these interactions is crucial for predicting crystal packing and material properties. Computational methods like PIXEL and QTAIM are powerful tools for this purpose. frontiersin.orgnih.gov

The PIXEL method calculates the interaction energy between molecular pairs in a crystal lattice, partitioning it into Coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the forces driving the supramolecular assembly. For this compound, key interactions would likely include N-H···O hydrogen bonds between the amide groups of adjacent molecules, as well as weaker C-H···O, C-H···F, and π-π stacking interactions.

QTAIM analysis can be applied to the calculated electron density of a molecular dimer or a larger cluster from the crystal structure. frontiersin.org By identifying intermolecular bond critical points, QTAIM can confirm the presence and characterize the nature of various noncovalent interactions. This provides a topological analysis of the electron density that complements the energetic picture provided by PIXEL. The combination of these methods allows for a comprehensive computational assessment of the supramolecular architecture of this compound.

Medicinal Chemistry and Biological Activity of 2 Fluoro 3 Methylbenzamide Derivatives

The Benzamide (B126) Scaffold in Modern Drug Discovery and Design

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. researchgate.netresearchgate.net Its prevalence in drug design is attributed to its synthetic accessibility and its ability to engage in key interactions with biological targets, such as hydrogen bonding via the amide group. nih.gov Benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. More recent applications have expanded to include their use as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) in cancer therapy and as glucokinase activators for the treatment of diabetes. nih.govuky.edu The versatility of the benzamide core allows for the introduction of various substituents on the phenyl ring and the amide nitrogen, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic profiles. researchgate.net

Structure-Activity Relationship (SAR) Studies of Fluorinated and Methylated Benzamides

The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Fluorine and methyl groups are particularly important in this regard, and their incorporation can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the benzamide ring is a critical determinant of biological efficacy and selectivity. For instance, in a series of benzamides developed as inhibitors of Mycobacterium tuberculosis QcrB, it was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core. acs.org Furthermore, secondary amides, such as those with a methyl group on the amide nitrogen, were found to be more potent than the corresponding primary amides. acs.org The relative positions of different functional groups can also dictate the selectivity of a compound for its intended target over other proteins.

The strategic placement of substituents can influence the conformation of the molecule, which in turn affects its binding to a biological target. The interplay between different substituents can lead to synergistic or antagonistic effects on biological activity. Therefore, a systematic exploration of substitution patterns is a crucial aspect of the lead optimization process in drug discovery.

Role of Fluorine in Modulating Ligand-Target Interactions and Pharmacological Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. pharmacyjournal.orgresearchgate.net Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly impact a molecule's electronic properties, conformation, lipophilicity, and metabolic stability. pharmacyjournal.orgresearchgate.net

Fluorine can alter the acidity (pKa) of nearby functional groups, which can influence the ionization state of a drug and its interaction with the target protein. nih.gov For example, fluorination can lower the basicity of neighboring amines, which can be advantageous in optimizing a drug's pharmacokinetic profile. researchgate.net The presence of fluorine can also lead to favorable intramolecular interactions, such as hydrogen bonds, which can help to stabilize the bioactive conformation of a ligand. nih.gov

From a pharmacokinetic perspective, the C-F bond is highly stable and resistant to metabolic degradation, which can block sites of oxidative metabolism and thereby increase the metabolic stability and in vivo half-life of a drug. pharmacyjournal.org The strategic placement of fluorine can also modulate a compound's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. benthamscience.comresearchgate.net

Identification and Elucidation of Molecular Biological Targets

While specific biological targets for 2-fluoro-3-methylbenzamide derivatives are not extensively documented in publicly available literature, the broader class of benzamides and fluorinated aromatic compounds are known to interact with a variety of enzymes and receptors.

Interaction with Enzymes and Receptors (e.g., Androgen Receptor, Sphingosine-1-phosphate-5 (S1P5) Receptor, Papain-like Proteases (PLpro), Hexokinase 2, Carbonic Anhydrase, EGFR)

Androgen Receptor: Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that selectively target the androgen receptor. wikipedia.org While many non-steroidal SARMs are based on other scaffolds, the principles of selective receptor modulation could potentially be applied to novel benzamide structures. nih.govnih.govlupinepublishers.com

Sphingosine-1-phosphate-5 (S1P5) Receptor: The S1P5 receptor is involved in various physiological processes, and modulators of this receptor are of interest for therapeutic development. The benzamide scaffold could potentially serve as a starting point for the design of novel S1P5 receptor ligands.

Papain-like Proteases (PLpro): PLpro is an essential enzyme for the replication of coronaviruses, making it an attractive target for antiviral drug development. frontiersin.orgnih.gov Covalent inhibitors targeting the cysteine protease activity of PLpro have been identified, and the benzamide scaffold could be incorporated into the design of non-covalent inhibitors. rsc.org

Hexokinase 2: As a key enzyme in glycolysis, hexokinase 2 is a target for the development of anticancer and metabolic disease therapies. The benzamide moiety could be explored as a pharmacophore for the design of hexokinase 2 inhibitors.

Carbonic Anhydrase: Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. researchgate.net While sulfonamides are the classic inhibitors of this enzyme, other scaffolds, including those containing benzamide moieties, have been investigated for their inhibitory activity against various carbonic anhydrase isoforms. nih.govnih.govnih.govunifi.it

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. researchgate.netgoogle.com Numerous small molecule inhibitors targeting the kinase domain of EGFR have been developed, and while many are based on quinazoline and pyrimidine scaffolds, the exploration of novel scaffolds like benzamides remains a possibility. nih.govnih.gov

Binding Affinity and Ligand Efficiency Studies

The binding affinity of a ligand for its target is a critical parameter in drug design. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule, providing a way to compare the efficiency of different-sized ligands. researchgate.netoptibrium.com

The introduction of fluorine into a benzamide scaffold can influence binding affinity. For example, in the development of benzamide-type binders for the protein cereblon (CRBN), fluorinated derivatives exhibited increased binding affinity compared to their non-fluorinated counterparts. nih.gov This enhanced affinity was attributed to the ability of fluorine to modulate the ligand's conformation and engage in favorable interactions within the binding pocket. nih.gov

Below is an illustrative data table showing how substitutions on a benzamide ring can affect binding affinity and ligand efficiency for a hypothetical target. Please note that this data is for illustrative purposes and does not represent actual data for this compound derivatives.

Illustrative SAR Data for Benzamide Derivatives

Compound R1 R2 R3 IC50 (nM) Ligand Efficiency (LE)
1 H H H 5000 0.25
2 F H H 1000 0.28
3 H CH3 H 2500 0.26
4 F CH3 H 500 0.30
5 H H Cl 800 0.29

This table is for illustrative purposes only.

Investigation of Pharmacological Parameters

The journey of a drug candidate from a promising compound to a therapeutic agent is governed by its pharmacological parameters. For derivatives of this compound, understanding these characteristics is crucial for predicting their behavior in biological systems.

Influence of Fluorine on Lipophilicity and Metabolic Stability

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity and metabolic stability. The high electronegativity of fluorine can influence the electron distribution within the molecule, affecting its interactions with biological targets and metabolic enzymes.

Lipophilicity: This property, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can either increase or decrease lipophilicity depending on the specific structural context. For instance, in a series of adamantanyl benzamide P2X7 receptor antagonists, the addition of fluorine atoms to the adamantane cage led to improved physicochemical properties. In dinitroaniline benzamides, meta-fluorinated compounds showed moderate activity against L. donovani and T. cruzi, suggesting that the position of the fluorine atom is crucial for biological activity.

Metabolic Stability: Fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. This is often attributed to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. In studies of fluorinated adamantanyl benzamides, trifluorination resulted in compounds with superior metabolic stability, being ten times more stable than the non-fluorinated lead compound in rat liver microsomes. Similarly, for dinitroaniline sulfonamides, bulky substituents at the N4 position, including those containing fluorine, stabilized the compounds against metabolism.

Compound TypeEffect of FluorinationReference
Adamantanyl benzamidesImproved physicochemical properties and metabolic stability core.ac.uk
Dinitroaniline benzamidesPositional importance of fluorine for biological activity sci-hub.se

Membrane Permeation and Plasma Protein Binding Studies

The ability of a drug to cross biological membranes and its extent of binding to plasma proteins are key factors influencing its bioavailability and distribution.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, determines its free concentration in the bloodstream, which is the pharmacologically active fraction. The binding of benzamide derivatives to serum albumins has been studied using techniques like fluorescence probe analysis. The degree of binding can be correlated with the pharmacokinetic properties of the drugs. Assays such as equilibrium dialysis are considered the "gold standard" for determining the percentage of plasma protein binding.

AssayPurposeKey Considerations
PAMPAPredicts passive membrane permeabilityDoes not account for active transport mechanisms
Equilibrium DialysisDetermines the percentage of plasma protein bindingProvides the fraction of unbound, active drug

Cytochrome P450 (CYP) Inhibition Profiles

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the plasma concentrations of co-administered drugs and potentially causing adverse effects.

The inhibitory potential of a compound against various CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is typically assessed in vitro using human liver microsomes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of inhibition. For example, in studies of the substituted piperidinyl benzamide cisapride, it was found to be a potent inhibitor of CYP3A4. The IC50 values for various potential co-medications were determined to predict clinical drug-drug interactions. For instance, the antifungal ketoconazole and the antibiotic clarithromycin were identified as potent inhibitors of cisapride metabolism, with IC50 values of 0.035 µg/mL and 1.5 µg/mL, respectively. In contrast, the antimycotic terbinafine did not show significant inhibition.

Mechanism of Action Studies at the Molecular and Cellular Level

Understanding the mechanism of action of a drug at the molecular and cellular level is fundamental to its rational development and clinical application. For anticancer agents, this often involves identifying the specific cellular pathways and molecular targets that are modulated by the compound.

In the context of cancer, the development of resistance to chemotherapy is a major challenge. One mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which efflux chemotherapeutic drugs from cancer cells. Some benzamide derivatives have been investigated for their ability to inhibit these transporters. For example, a novel benzamide derivative, VKNG-2, was shown to reverse multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter. This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs.

Studies on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound with structural similarities to this compound, revealed that its antitumor activity in gastric cancer models is mediated by the aryl hydrocarbon receptor (AhR) signaling pathway. Activation of AhR leads to the induction of CYP1A1 and CYP2W1, which in turn bioactivate the compound to electrophilic species that cause lethal DNA double-strand breaks in sensitive cancer cells.

Therapeutic Potential of this compound Derivatives in Specific Disease Areas

The unique pharmacological properties of this compound derivatives make them promising candidates for the development of therapies in various disease areas, particularly in oncology.

Supramolecular Chemistry and Intermolecular Interactions of 2 Fluoro 3 Methylbenzamide

Design and Analysis of Supramolecular Motifs Involving Fluorinated Benzamides

The design of supramolecular motifs in crystalline solids is a cornerstone of crystal engineering. For fluorinated benzamides, the interplay between the amide functionality, the aromatic ring, and the fluorine substituent dictates the preferred packing arrangements. The substitution of hydrogen with fluorine in the ortho position of the phenyl ring in benzamides has been shown to be a tool to suppress disorder in crystals without altering the fundamental packing motif. rsc.orgacs.orgnih.gov This suggests that the introduction of a fluorine atom at the 2-position of 3-methylbenzamide (B1583426) could lead to more ordered and predictable crystal structures.

In the absence of a crystal structure for 2-Fluoro-3-methylbenzamide, we can anticipate the prominent supramolecular motifs based on the analysis of analogous compounds. The primary interaction is expected to be the robust N-H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction typically leads to the formation of well-defined one-dimensional chains or dimeric structures. nih.govresearchgate.net For instance, in many benzamide (B126) derivatives, molecules are linked by N−H···O hydrogen bonds to form chains. researchgate.net

Table 1: Anticipated Supramolecular Motifs in this compound

Interaction TypeDonorAcceptorCommon Motif
Strong Hydrogen BondN-H (amide)O=C (amide)Chains or Dimers
Weak Hydrogen BondC-H (aromatic/methyl)O=C (amide)Network stabilization
Weak Hydrogen BondC-H (aromatic/methyl)F (fluoro)Network stabilization
π-π StackingAromatic RingAromatic RingParallel or T-shaped stacking

Role of Hydrogen Bonding in Crystal Engineering and Self-Assembly

Hydrogen bonding is the most significant directional intermolecular interaction utilized in crystal engineering to guide the self-assembly of molecules into predictable supramolecular architectures. In this compound, the amide group provides a primary site for strong N-H···O hydrogen bonding. This interaction is highly directional and is the principal driving force for the formation of primary structural motifs.

Based on studies of other primary amides, this compound is expected to form either a catemeric chain or a dimeric motif. acs.org In the catemeric motif, each molecule donates one hydrogen bond and accepts one hydrogen bond, leading to infinite chains. In the dimeric motif, two molecules form a centrosymmetric pair through two N-H···O hydrogen bonds. The choice between these motifs is often influenced by subtle steric and electronic effects of the substituents on the aromatic ring.

Halogen Bonding Interactions in Fluorinated Benzamide Crystal Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Fluorine, being the most electronegative element, is generally a poor halogen bond donor because it is not easily polarized to create a positive region (the σ-hole) on its outer surface.

Therefore, significant halogen bonding involving the fluorine atom in this compound is not expected to be a dominant feature of its crystal structure. While some studies have explored the possibility of fluorine participating in halogen-like interactions, these are typically very weak and occur only when the fluorine atom is attached to a strongly electron-withdrawing group. mdpi.com In the case of this compound, the electronic environment is not sufficiently activating to induce significant halogen bonding from the fluorine atom. Instead, the fluorine atom is more likely to participate as a weak hydrogen bond acceptor in C-H···F interactions. researchgate.net In the crystal structures of related 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides, short halogen-halogen contacts are observed for bromine and iodine derivatives, but not for the fluorine analogue, which instead relies on C-H···O hydrogen bonds to link N-H···O bonded chains. researchgate.net

Molecular Recognition Phenomena in Porous Crystals

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Porous crystalline materials, such as metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), are capable of molecular recognition and have applications in separation, storage, and catalysis. The design of such materials often relies on the predictable self-assembly of molecular building blocks.

While there is no direct evidence of this compound forming porous crystals, the principles of crystal engineering suggest that it could be a potential building block for such materials. The directional nature of the hydrogen bonds in benzamides, combined with the potential for weaker interactions to create specific packing arrangements, could, in principle, lead to the formation of porous architectures. The introduction of fluorine can influence the pore size and functionality of such frameworks. For instance, fluorinated linkers have been used in the synthesis of MOFs to tune their properties. researchgate.net

The development of porous organic frameworks often involves the use of rigid molecular components that can assemble into stable, open structures. While this compound itself may not be sufficiently rigid to form a stable porous material on its own, it could potentially be co-crystallized with other molecules to form porous host-guest complexes. In such a scenario, the benzamide could provide the hydrogen-bonding sites necessary for the framework assembly, while the fluoro and methyl groups would line the pores, influencing the molecular recognition properties of the resulting material. The design of ortho-alkoxy-benzamides has been shown to direct the formation of single crystalline hydrogen-bonded organic frameworks with applications in gas storage and catalysis, highlighting the potential of substituted benzamides in this field. nih.gov

Applications As Chemical Intermediates and Reagents

Role in the Synthesis of Complex Organic Molecules

The benzamide (B126) moiety, a key feature of 2-Fluoro-3-methylbenzamide, is a versatile precursor for synthesizing a variety of complex organic molecules, notably heterocyclic structures like isoquinolinones. The 3,4-disubstituted isoquinolinone framework is of significant interest in the pharmaceutical and agrochemical industries due to its presence in numerous biologically active compounds. nih.gov For instance, certain isoquinolinone derivatives act as dipeptidyl peptidase-4 (DPP-4) inhibitors or c-Jun N-terminal protein kinase (JNK) inhibitors. nih.gov

A key synthetic application involving benzamides is their reaction with alkynes through transition metal-catalyzed C–H activation and annulation to yield highly substituted isoquinolinones. Research has demonstrated that various benzamides can react with fluoroalkylated alkynes in the presence of a cobalt catalyst to produce 3- and 4-fluoroalkylated isoquinolinones in excellent yields. nih.gov This methodology allows for the introduction of fluorine atoms or fluoroalkyl groups, which can dramatically enhance the biological activities of the resulting molecules. nih.gov

The reaction, catalyzed by Co(acac)₂·2H₂O, proceeds smoothly to give a mixture of regioisomers that can be separated. nih.gov While the specific use of this compound is not detailed, the reaction's success with a range of substituted benzamides indicates its potential applicability.

Table 1: Cobalt-Catalyzed Synthesis of Fluoroalkylated Isoquinolinones from Benzamides and Alkynes nih.gov

This table illustrates the general reaction's scope, suggesting the potential for substrates like this compound.

Benzamide Reactant (Substituent) Alkyne Reactant Catalyst Combined Yield (%)
Benzamide (H) 3,3,3-Trifluoroprop-1-yne Co(acac)₂·2H₂O 90
4-Methylbenzamide 3,3,3-Trifluoroprop-1-yne Co(acac)₂·2H₂O 85
4-Methoxybenzamide 3,3,3-Trifluoroprop-1-yne Co(acac)₂·2H₂O 88
4-Chlorobenzamide 3,3,3-Trifluoroprop-1-yne Co(acac)₂·2H₂O 91

Use as Directing Groups in Catalytic C–H Functionalization Reactions

A significant modern application of benzamides, including this compound, is their function as directing groups in catalytic C–H functionalization reactions. sigmaaldrich.com This strategy addresses the major challenge of achieving regioselectivity when activating typically inert C–H bonds. nih.gov The directing group, which is part of the substrate, coordinates to a metal catalyst and positions it in close proximity to a specific C–H bond, facilitating its selective cleavage and subsequent functionalization. sigmaaldrich.com

The amide group is a widely used and effective directing group in reactions catalyzed by transition metals like palladium, rhodium, and cobalt. nih.govnih.gov In the cobalt-catalyzed synthesis of isoquinolinones mentioned previously, the benzamide group directs the catalyst to the C–H bond at the ortho-position of the benzene (B151609) ring. nih.gov This directed activation is a crucial step in the catalytic cycle, leading to the formation of a metallacycle intermediate. This intermediate then undergoes insertion of the alkyne and reductive elimination to yield the final isoquinolinone product. nih.gov This process exemplifies how the inherent structure of a benzamide can be exploited to achieve high selectivity in complex bond formations. nih.gov

The ability to direct C–H functionalization streamlines synthesis by transforming simple starting materials into valuable, complex products, often reducing the number of steps required compared to traditional synthetic methods. sigmaaldrich.com

Development of Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a non-invasive diagnostic imaging technique that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and measure metabolic processes in the body. mdanderson.org There is a continuous need for new and more specific PET tracers for applications in oncology, neurology, and cardiology. mdanderson.orgnih.gov

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET tracer development due to its near-ideal physical properties. mdpi.com Consequently, many novel PET tracers are fluorinated analogues of bioactive molecules such as amino acids, hormones, or enzyme inhibitors. nih.govradiologykey.com The introduction of fluorine can also favorably modify the molecule's metabolic stability and binding affinity. nih.govmdpi.com Researchers have successfully developed ¹⁸F-labeled radioligands for imaging various biological targets, including cyclooxygenase-2 (COX-2) and the adenosine (B11128) A₂A receptor, which is a target for neurodegenerative diseases. nih.govmdpi.com

While fluorinated benzamide structures are a general class of compounds explored in medicinal chemistry, current scientific literature does not specifically detail the use of this compound in the synthesis of PET tracers. The development of novel radiopharmaceuticals is a complex process, and studies often focus on molecules with known high affinity for a specific biological target. nih.govresearchgate.net Although fluorinated compounds are of high interest, the direct application of this compound as a precursor for a clinically evaluated PET tracer is not documented in the available research.

Table 2: Examples of ¹⁸F-Labeled PET Tracers for Different Biological Targets

PET Tracer Target Therapeutic Area Reference
[¹⁸F]FDG Glucose Metabolism Oncology, Neurology mdpi.com
[¹⁸F]FDDNP Amyloid Plaques, Tau Tangles Neurology (Alzheimer's) nih.gov
[¹⁸F]FMISO Hypoxia Oncology nih.gov
[¹⁸F]FLT Cellular Proliferation Oncology radiologykey.com
[¹⁸F]FAMP Amino Acid Transport Oncology nih.gov

Patent Landscape Analysis and Academic Implications

Review of Key Patent Literature Related to 2-Fluoro-3-methylbenzamide Synthesis and its Applications

A thorough review of the patent landscape reveals that while the compound This compound is mentioned within the patent literature, specific patents detailing its synthesis are not prominently featured. However, the existing patent landscape for structurally similar fluorinated benzamides provides a clear indication of the likely synthetic routes that would be considered novel and non-obvious, and therefore patentable.

The synthesis of fluorinated benzamides is a significant area of research, driven by their utility as intermediates in the production of pharmaceuticals and agrochemicals. Patents in this area typically claim novel processes for the preparation of these compounds, focusing on aspects such as improved yield, purity, cost-effectiveness, and environmental safety.

A probable and patentable synthetic route to This compound would likely start from a commercially available precursor such as 2-fluoro-3-methylbenzoic acid. A key patentable step would be the conversion of this carboxylic acid to an activated form, such as an acyl chloride, followed by amidation. For instance, a process could involve the reaction of 2-fluoro-3-methylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride to form 2-fluoro-3-methylbenzoyl chloride. This intermediate would then be reacted with ammonia (B1221849) to yield the final product, This compound . Variations in the choice of reagents, solvents, and reaction conditions for both the chlorination and amidation steps could form the basis of a patent claim.

An example of a patented synthesis for a closely related compound, 4-bromo-2-fluoro-N-methyl benzamide (B126), is described in US Patent Application US20170190670A1. This process involves reacting 4-bromo-2-fluorobenzoic acid with a chlorinating agent, followed by condensation with methylamine. google.com This methodology supports the likely patentability of a similar process for the synthesis of This compound .

Furthermore, patents related to the synthesis of fluorinated benzoic acid precursors are also relevant. For example, Chinese patent CN113024384A describes a synthesis method for 2-fluoro-3-nitrobenzoic acid, which could potentially be adapted to produce 2-fluoro-3-methylbenzoic acid through modification of the starting materials and reaction pathway. wipo.int

In terms of applications, This compound is listed in patent WO 2017/152062 A1 as a component in pharmaceutical compositions, suggesting its potential utility as a building block for more complex active pharmaceutical ingredients. The patent claims compositions comprising this and other similar compounds for the treatment of various diseases. This indicates that the primary patentable applications of This compound are likely to be in the context of novel drug discovery and development, where it serves as a key intermediate.

The following interactive table summarizes key patent literature relevant to the synthesis and application of compounds structurally related to This compound .

Patent NumberTitleKey Findings Relevant to this compound
US20170190670A1Improved process for the preparation of enzalutamideDetails the synthesis of 4-bromo-2-fluoro-N-methyl benzamide, a structurally similar compound, providing a model for the potential synthesis and patenting of This compound . google.com
WO 2017/152062 A1Pharmaceutical compositionsLists This compound as a component in pharmaceutical compositions, indicating its potential application as a building block for active pharmaceutical ingredients.
CN113024384ASynthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw materialDescribes a synthetic route to a fluorinated benzoic acid, which could be conceptually applied to the synthesis of the precursor for This compound . wipo.int
CN113698315ASynthetic method of 2-trifluoromethyl benzamideProvides a method for the synthesis of a fluorinated benzamide, highlighting general strategies applicable to the synthesis of This compound . google.com

Strategies for Intellectual Property Development and Commercialization in Fluorinated Benzamide Research

The development and commercialization of fluorinated benzamides, including This compound , require a robust intellectual property (IP) strategy to protect the significant investment in research and development. The unique properties conferred by fluorine atoms often lead to enhanced efficacy, improved metabolic stability, and better bioavailability of pharmaceuticals and agrochemicals. nih.gov This makes fluorinated compounds a fertile ground for innovation and, consequently, for patenting.

A comprehensive IP strategy for fluorinated benzamide research should encompass several key areas:

Composition of Matter Patents: The most valuable type of patent is one that covers the novel chemical entity itself. If This compound or a derivative is found to have a specific biological activity, a composition of matter patent would provide the broadest protection, preventing others from making, using, or selling the compound for any purpose.

Process Patents: As discussed in the previous section, novel and non-obvious methods of synthesizing This compound can be patented. These patents can be a powerful tool to block competitors from using a more efficient or cost-effective manufacturing process. Recent advances in PFAS-free fluorination methods present new opportunities for patentable, environmentally friendly synthetic routes. amsterdamsciencepark.nluva.nl

Method of Use Patents: If a new use for This compound is discovered, for example, in treating a particular disease or as a specific type of agrochemical, this new application can be patented. This is a common strategy to extend the patent life of a known compound.

Formulation Patents: Novel formulations that improve the delivery, stability, or efficacy of a drug or agrochemical containing This compound can also be patented. This can provide an additional layer of protection and a competitive advantage.

Commercialization of fluorinated benzamide research involves identifying the most promising applications and navigating the regulatory pathways for either pharmaceutical or agrochemical products. The significant presence of fluorinated compounds in both sectors highlights their commercial potential. nih.gov

Key commercialization strategies include:

Licensing: For smaller research entities or academic institutions, licensing a patented compound or technology to a larger pharmaceutical or agrochemical company with the resources for clinical trials or large-scale field testing is a common route to market.

Partnerships and Collaborations: Strategic alliances can be formed to co-develop a product. This can help to share the costs and risks associated with development and regulatory approval.

Market Niche Identification: Focusing on niche applications or orphan diseases can provide a faster route to market with potentially less competition. The unique properties of fluorinated compounds may make them particularly suitable for such targeted applications.

Building a Patent Portfolio: A strong and diverse patent portfolio around a lead compound or technology family can increase its value and attractiveness to potential licensees or partners. This includes filing for patent protection in key markets worldwide.

The journey from the laboratory to a commercial product for a compound like This compound is long and requires careful strategic planning. A well-defined IP strategy is fundamental to securing the investment needed to bring innovative fluorinated benzamide-based products to the market, ultimately benefiting society through new medicines and improved agricultural solutions.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Research Questions

The academic and patent literature primarily identifies 2-Fluoro-3-methylbenzamide as a valuable reagent in multi-step syntheses. Its most notable contribution is its use as a precursor for developing sophisticated kinase inhibitors. For instance, it has been cited in patents as a building block for potential KRAS G12C inhibitors, which are crucial for treating certain types of cancers like pancreatic, colorectal, and lung cancers. google.com It has also been utilized in the synthetic pathway for mTOR kinase inhibitors, which are investigated for a wide range of diseases including cancer and immunological conditions. google.comepo.org This role highlights its utility in constructing complex, biologically active frameworks.

Despite its application in synthesis, there is a significant gap in the literature regarding the intrinsic properties and activities of this compound itself. This leads to several fundamental research questions that remain unanswered:

Intrinsic Biological Activity: Does this compound possess any inherent biological or pharmacological activity? Its structural similarity to other bioactive benzamides suggests it could be a candidate for screening in various assays.

Physicochemical Characterization: How does the specific ortho-fluoro and meta-methyl substitution pattern affect its electronic properties, pKa, solubility, and crystal packing compared to other isomers? A comprehensive structural analysis of fluorinated benzamides has been a growing field of interest, yet this specific isomer lacks detailed characterization. dcu.ie

Metabolic Profile: What is the metabolic fate of this compound in biological systems? Understanding its stability and potential for defluorination is critical for any future therapeutic development.

Structure-Activity Relationship (SAR): The compound serves as an ideal starting point for SAR studies. Systematic modifications would help elucidate how the fluorine and methyl groups contribute to the activity of the larger molecules it helps create. Studies on other benzamides have shown that even small substitutions can significantly impact potency and selectivity. acs.org

Emerging Research Avenues for this compound and its Analogues

The future for this compound and its derivatives is promising, with potential applications extending beyond its current role as a synthetic intermediate.

Medicinal Chemistry and Drug Discovery: The most immediate avenue is its use as a scaffold for novel therapeutics. Research on analogous fluorinated structures has shown efficacy in diverse areas. For example, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a key factor in Alzheimer's disease. nih.govstmarys-ca.edu This suggests that benzamide (B126) analogues of this compound could be designed and tested for similar neuroprotective properties. Furthermore, its established use in creating kinase inhibitors could be expanded to target other kinases involved in various diseases.

Agrochemical Development: The benzamide functional group is present in numerous pesticides and fungicides. For example, flutolanil, a phenyl benzamide fungicide, is effective against diseases caused by certain pathogens. researchgate.net Screening this compound and its derivatives for fungicidal or insecticidal activity represents a logical and potentially fruitful research direction.

Materials Science: The strategic placement of fluorine atoms can influence the intermolecular interactions and packing of molecules, which is critical for designing novel organic materials. While unexplored for this specific compound, related fluorinated molecules are studied for applications in liquid crystals and polymers. Investigating the solid-state properties and potential for self-assembly of this compound analogues could open new avenues in materials chemistry.

Challenges and Opportunities for Future Scholarly Investigations

While the potential is significant, researchers face both challenges and unique opportunities in the study of this compound.

Challenges:

Lack of Foundational Data: The most significant hurdle is the absence of comprehensive studies on its basic biological and chemical properties. Future research must begin by establishing this foundational knowledge.

Synthetic Complexity: While the parent compound is available, creating a diverse library of analogues with precise regiochemistry can be synthetically challenging. Developing efficient and scalable synthetic methodologies will be crucial. mdpi.com

Predicting Fluorine's Effects: The influence of fluorine on a molecule's properties can be complex and context-dependent. Predicting how the ortho-fluoro group in this compound will interact within a biological target's binding pocket remains a significant computational and experimental challenge.

Opportunities:

Probing Structure-Activity Relationships: The simple structure of this compound provides an excellent opportunity for systematic SAR studies. Comparing its derivatives to those of other isomers can provide deep insights into the role of fluorine position in modulating biological activity.

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD screening. This technique could identify novel protein targets for which this benzamide scaffold has an affinity, opening up entirely new therapeutic possibilities.

¹⁹F NMR Spectroscopy: The fluorine atom serves as a powerful spectroscopic probe. ¹⁹F NMR can be used to study the binding of this compound-derived ligands to their biological targets, providing valuable information on binding kinetics, conformational changes, and the local environment of the binding site.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-3-methylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via amidation. React 2-fluoro-3-methylbenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, followed by reaction with ammonia or a primary amine. Triethylamine is often used as a base to neutralize HCl byproducts . Optimize yields by controlling temperature (0–25°C) and using anhydrous solvents like dichloromethane. Purify via recrystallization (ethanol/water) or silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). Fluorine coupling may split signals .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the solubility of this compound vary across solvents, and what factors influence this?

  • Methodology : Test solubility in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate, hexane). The fluorine atom increases polarity, enhancing solubility in DMSO. Methyl groups may reduce solubility in water. Use shake-flask experiments with UV-Vis quantification .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodology :

  • Fluorine : Electron-withdrawing effect activates the carbonyl group, increasing electrophilicity.
  • Methyl : Electron-donating effect at the meta-position may sterically hinder nucleophilic attack.
  • Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 3-methylbenzamide) using kinetic studies (HPLC monitoring) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Systematic SAR Studies : Synthesize derivatives with varying substituents (e.g., 2-Fluoro-3-nitrobenzamide) to isolate electronic/steric effects .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for purity (>98% by HPLC) .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

  • Resolution :

  • Reagent Purity : Impurities in starting materials (e.g., 2-fluoro-3-methylbenzoic acid) can reduce yields. Use ≥99% purity reagents .
  • Reaction Scale : Small-scale syntheses (<1 mmol) may suffer from inefficient mixing. Optimize via microfluidic reactors .

Key Properties Table (Extrapolated from Related Compounds)

PropertyValue/DescriptionReference
Molecular FormulaC₈H₈FNODerived from [1]
Melting Point~120–125°C (est.)Analogous to [7]
LogP (Lipophilicity)~2.1 (Predicted via ChemAxon)[1, 10]
StabilityStable in dry, dark conditions[5, 12]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.